2-Methylpent-2-en-1-ol

Description

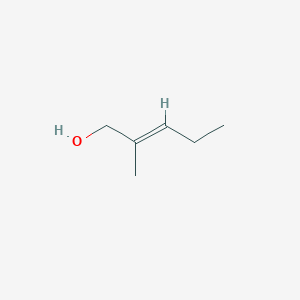

2-Methylpent-2-en-1-ol (CAS: 1838-88-6; EC: 217-416-5) is an unsaturated tertiary alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol . Its structure features a double bond at the 2nd carbon and a methyl substituent on the same carbon, with a hydroxyl group at the terminal position (Figure 1). This compound is notable for its applications in flame-retardant nanocomposites, antioxidant biosynthesis, and perfumery, where its stereochemical and electronic properties play critical roles .

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKXGIRAIYTCRB-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030860 | |

| Record name | 2-Methyl-2-penten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610-29-3 | |

| Record name | 2-Penten-1-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-penten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

2-Methylpent-2-en-1-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in organic chemistry. For example, it can undergo:

- Nucleophilic Addition : The hydroxyl group can act as a nucleophile in reactions with electrophiles.

- Electrophilic Addition : The double bond can react with electrophiles, leading to diverse products.

This versatility makes it an important compound for synthesizing pharmaceuticals and agrochemicals.

Biological Studies

Research has indicated that this compound may be utilized in biological studies to investigate the behavior of unsaturated alcohols within biological systems. Its reactivity can provide insights into metabolic pathways and the mechanisms of action of similar compounds in biological contexts .

Flavouring and Fragrance Industry

The compound is also evaluated for its potential use as a flavoring agent. According to the European Food Safety Authority (EFSA), compounds like this compound are assessed for their safety in food applications. It is essential for regulatory bodies to ensure that such compounds do not pose health risks when used in food products .

Production of Fine Chemicals

In industrial chemistry, this compound is being explored for its application in producing fragrances and flavors due to its unique structural characteristics. The compound's unsaturation allows it to be modified into various derivatives used in perfumery and food flavoring .

Chemical Manufacturing

Due to its reactivity, this compound can be employed as a building block for synthesizing other chemicals. Its ability to undergo oxidation and reduction reactions facilitates the production of various derivatives that are essential in chemical manufacturing processes .

Case Study 1: Synthesis of Pharmaceuticals

In a study focusing on drug synthesis, researchers utilized this compound as an intermediate for creating anti-inflammatory agents. The compound's ability to undergo selective reactions allowed for the efficient construction of complex molecular frameworks necessary for pharmaceutical activity.

Case Study 2: Flavoring Agent Evaluation

A study conducted by the EFSA evaluated the safety of several flavoring agents, including those derived from this compound. The findings indicated that while the compound exhibited some level of toxicity at high concentrations, it was deemed safe for use at regulated levels in food products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Penten-1-ol (CAS: 20273-24-9)

Molecular Formula: C₅H₁₀O | Molecular Weight: 86.13 g/mol .

- Structural Differences: Lacks the methyl substituent at the double bond (C2), making it a primary alcohol with a linear chain.

- Reactivity and Applications: Exhibits higher polarity due to the terminal hydroxyl group, making it suitable for gas chromatography analysis in food and environmental samples.

Table 1: Key Differences Between 2-Methylpent-2-en-1-ol and 2-Penten-1-ol

(Z)-3-Methylpent-2-en-1-ol (CAS: N/A)

Molecular Formula: C₆H₁₂O | Molecular Weight: 100.16 g/mol .

- Structural Differences: Stereoisomer with a double bond at C2 and a methyl group at C3 in the Z-configuration.

- Reactivity and Applications: The Z-stereochemistry alters its interaction with biological targets and olfactory receptors. While this compound is used in perfumery for its "green" notes, the Z-isomer may exhibit distinct odor profiles due to spatial hindrance .

Table 2: Stereochemical Impact on Properties

4-Methylpent-2-en-1-ol (Structure Verified)

Molecular Formula: C₆H₁₂O | Molecular Weight: 100.16 g/mol .

- Structural Differences: Methyl group at C4 instead of C2, shifting the substituent’s electronic effects.

2-Methyl-2-pentanol (CAS: 590-36-3)

Molecular Formula: C₆H₁₄O | Molecular Weight: 102.17 g/mol .

- Structural Differences: Saturated analog lacking the double bond, resulting in a tertiary alcohol.

- Reactivity and Applications: The absence of unsaturation eliminates conjugation effects, reducing reactivity in oxidation or addition reactions. It is primarily used in industrial solvents rather than functionalized polymers or fragrances .

Table 3: Saturated vs. Unsaturated Alcohol Comparison

Key Research Findings

Flame Retardancy: this compound decomposes into aromatic byproducts (e.g., toluene, phenol) in silica-epoxy nanocomposites, enhancing flame retardancy via char formation .

Perfumery Constraints: Even trace amounts (≥1%) of this compound in fragrance compositions can overpower other notes, necessitating precise synthesis to minimize impurities .

Antioxidant Biosynthesis: Fusarium foetens AQF6 produces this compound derivatives with modified oxymethylene groups, improving radical scavenging activity compared to citrantifidiol analogs .

Q & A

Q. What are the optimal synthetic routes for 2-Methylpent-2-en-1-ol, and how can reaction efficiency be validated?

The synthesis of this compound (CAS 1838-88-6) typically involves acid-catalyzed hydration or reduction of α,β-unsaturated ketones. For instance, analogous methods for related alcohols (e.g., 2-(Methylamino)cyclopentan-1-ol) use reductive amination with NaBH₄ or catalytic hydrogenation . To optimize efficiency:

- Monitor reaction progress via TLC or GC-MS.

- Adjust catalyst loading (e.g., H₂SO₄ for hydration) and temperature to minimize side reactions like polymerization.

- Validate purity using melting point analysis or HPLC (>95% purity is standard for publication) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

Key techniques include:

- ¹H/¹³C NMR : Look for characteristic signals:

- A triplet at δ ~4.1 ppm (CH₂OH).

- Doublet of doublets for the allylic protons (δ ~5.5 ppm, J = 10-15 Hz).

- IR : O-H stretch (~3350 cm⁻¹) and C=C stretch (~1650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 100 (C₆H₁₂O) with fragmentation patterns consistent with allylic cleavage .

Cross-reference with databases like PubChem or CAMEO Chemicals for validation .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

- Distillation : Fractional distillation under reduced pressure (bp ~160–165°C at 760 mmHg).

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EA).

- Recrystallization : If solid derivatives (e.g., acetate esters) are formed, recrystallize from ethanol/water .

Advanced Research Questions

Q. How can computational models predict the regioselectivity of this compound in electrophilic addition reactions?

- Perform DFT calculations (e.g., Gaussian 16) to analyze electron density maps and frontier molecular orbitals.

- Compare activation energies for possible carbocation intermediates (e.g., Markovnikov vs. anti-Markovnikov pathways).

- Validate predictions with experimental data (e.g., NMR monitoring of hydrohalogenation products) .

Q. What experimental and analytical approaches resolve contradictions in reported kinetic data for this compound oxidation?

Q. How does steric hindrance from the methyl group influence this compound’s reactivity in cycloaddition reactions?

- Conduct molecular dynamics simulations (e.g., GROMACS) to assess steric effects on transition-state geometries.

- Compare reaction rates with less-hindered analogs (e.g., 2-penten-1-ol) using stopped-flow kinetics.

- Analyze stereochemical outcomes via X-ray crystallography of Diels-Alder adducts .

Safety and Reproducibility

Q. What safety protocols are essential for handling this compound in catalytic studies?

- Use fume hoods (face velocity ≥100 ft/min) and impervious gloves (nitrile or neoprene).

- Store in airtight containers away from oxidizers (risk of exothermic decomposition).

- Follow spill protocols: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

- Document exact reagent grades (e.g., anhydrous solvents, catalyst purity).

- Use statistical design of experiments (DoE) to optimize variables (e.g., temperature, stoichiometry).

- Share raw spectral data and chromatograms in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.